4,5,6,7,7-Pentamethyloctan-3-ol
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Overview
Description
4,5,6,7,7-Pentamethyloctan-3-ol is an organic compound with the molecular formula C13H28O It is a branched-chain alcohol characterized by the presence of multiple methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,7-Pentamethyloctan-3-ol typically involves the alkylation of a suitable precursor, such as 3-octanol, with methylating agents. One common method includes the use of Grignard reagents, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone intermediate to form the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed to facilitate the hydrogenation process. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7,7-Pentamethyloctan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4,5,6,7,7-Pentamethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4,5,6,7,7-Pentamethyloctan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of multiple methyl groups can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
4,5,6,7,7-Pentamethyloctan-3-ol can be compared with other similar compounds, such as:
3-Octanol: A simpler alcohol with fewer methyl groups, resulting in different chemical and physical properties.
2,2,4-Trimethylpentane-3-ol: Another branched-chain alcohol with a different arrangement of methyl groups, leading to variations in reactivity and applications.
Uniqueness: The unique structure of this compound, with its multiple methyl groups, imparts distinct chemical properties that differentiate it from other alcohols. These properties include increased steric hindrance, altered reactivity, and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
97752-24-4 |
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Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
4,5,6,7,7-pentamethyloctan-3-ol |
InChI |
InChI=1S/C13H28O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h9-12,14H,8H2,1-7H3 |
InChI Key |
QIKQWLYMJZQXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(C)C(C)C(C)(C)C)O |
Origin of Product |
United States |
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